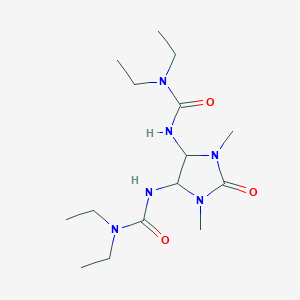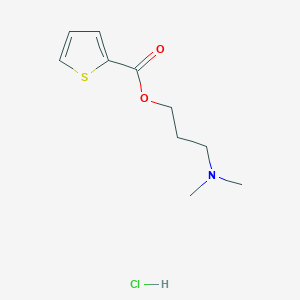
1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride
Overview
Description
1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride involves several steps. One common method includes the reaction of 2-iodobenzoic acid with 1-Piperidin-1-ylpropan-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of biological pathways and mechanisms.
Medicine: This compound is investigated for its potential therapeutic effects and pharmacological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-Piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride can be compared with other piperidine derivatives such as:
1-Piperidin-1-ylpropan-2-yl acetate: This compound has a similar structure but with an acetate group instead of an iodobenzoate group.
1-Piperidin-1-ylpropan-2-yl benzoate: This compound has a benzoate group instead of an iodobenzoate group.
1-Piperidin-1-ylpropan-2-yl 4-iodobenzoate: This compound has the iodine atom at the para position of the benzoate group.
These similar compounds share some chemical properties but differ in their reactivity and biological activities due to the presence of different functional groups.
Properties
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 2-iodobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO2.ClH/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16;/h3-4,7-8,12H,2,5-6,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTMTVISNAPALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2I.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinamine oxalate](/img/structure/B3970496.png)
![1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3970506.png)
![1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970509.png)
![4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B3970514.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B3970521.png)
![6-(4-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide](/img/structure/B3970522.png)
![N-(2-Ethoxyphenyl)-2-[N-(4-ethoxyphenyl)methanesulfonamido]propanamide](/img/structure/B3970528.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970539.png)

![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3970558.png)
![ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3970560.png)


![17-(4-bromophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970586.png)
